molecular formula C26H39N3O3 B12031850 N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

Cat. No.: B12031850
M. Wt: 441.6 g/mol
InChI Key: GXRZNFDYRSOZIV-SGWCAAJKSA-N
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Description

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide is a complex organic compound with a molecular formula of C26H38N4O3 This compound is known for its unique structure, which includes a hydrazone linkage and a long aliphatic chain

Properties

Molecular Formula

C26H39N3O3

Molecular Weight

441.6 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide

InChI

InChI=1S/C26H39N3O3/c1-3-5-6-7-8-9-10-11-12-13-14-19-25(30)27-22-26(31)29-28-21-23-17-15-16-18-24(23)32-20-4-2/h2,15-18,21H,3,5-14,19-20,22H2,1H3,(H,27,30)(H,29,31)/b28-21+

InChI Key

GXRZNFDYRSOZIV-SGWCAAJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC=C1OCC#C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=CC=C1OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino}ethyl)tetradecanamide
  • N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)tetradecanamide
  • 4-methoxy-N-[2-oxo-2-[2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Uniqueness

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide is unique due to its specific hydrazone linkage and long aliphatic chain, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide, a compound with the molecular formula C28H43N5OC_{28}H_{43}N_5O and a molecular weight of approximately 481.59 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound features a complex structure characterized by:

  • A hydrazine moiety
  • An oxo group
  • A tetradecanamide chain

This unique structure suggests potential interactions with various biological targets.

Molecular Formula

PropertyValue
Molecular FormulaC28H43N5O
Molecular Weight481.59 g/mol
CAS Number1007459-37-1

Anticancer Properties

Research indicates that N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates.

Key Findings:

  • Apoptosis Induction : The compound has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, inhibiting proliferation.

Anti-inflammatory Activity

N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action:
The compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Antimicrobial Activity

Recent studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its effectiveness varies depending on the organism and concentration used.

Case Studies:

  • Bacterial Inhibition : The compound showed promising results against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It was effective against Candida albicans, demonstrating a potential role in treating fungal infections.

In Vivo Studies

In vivo studies using animal models have further corroborated the biological activities observed in vitro. For instance, administration of N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]tetradecanamide resulted in reduced tumor growth in xenograft models.

Safety Profile

Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported. Further toxicological evaluations are necessary to establish comprehensive safety data.

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